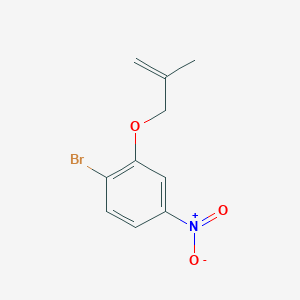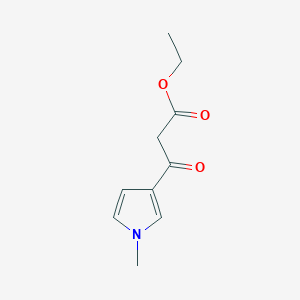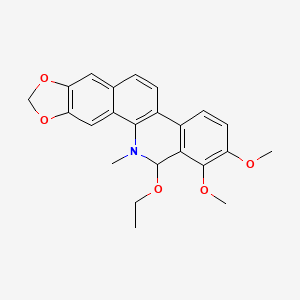
Methyl 3-bromomethyl-4-cyano-2-(trifluoromethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-bromomethyl-4-cyano-2-(trifluoromethyl)benzoate is a versatile organic compound characterized by its bromomethyl, cyano, and trifluoromethyl functional groups. This compound is of interest in various fields of chemistry, biology, medicine, and industry due to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of methyl benzoate derivatives, followed by subsequent functional group modifications.
Nucleophilic Substitution: Bromomethyl groups can be introduced via nucleophilic substitution reactions using appropriate brominating agents.
Cyano Group Introduction: The cyano group can be introduced through reactions involving cyanating agents.
Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Types of Reactions:
Oxidation: Oxidation reactions can convert the bromomethyl group to a carboxylic acid derivative.
Reduction: Reduction reactions can reduce the cyano group to an amine.
Substitution: Substitution reactions can replace the bromomethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.
Reduction: Typical reducing agents include lithium aluminum hydride and hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Primary amines.
Substitution: Various functionalized benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: It can serve as a probe in biological studies to understand the behavior of certain enzymes and receptors. Medicine: Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Methyl 3-bromomethyl-4-cyano-2-(trifluoromethyl)benzoate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The trifluoromethyl group, in particular, can enhance the compound's binding affinity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-bromomethyl-4-cyano-2-(trifluoromethyl)benzoate
Methyl 3-bromomethyl-4-cyano-2-(chloromethyl)benzoate
Methyl 3-bromomethyl-4-cyano-2-(fluoromethyl)benzoate
Uniqueness: The presence of the trifluoromethyl group in this compound imparts unique chemical and physical properties compared to its chloromethyl and fluoromethyl analogs. This group enhances the compound's stability and reactivity, making it more suitable for certain applications.
Eigenschaften
Molekularformel |
C11H7BrF3NO2 |
|---|---|
Molekulargewicht |
322.08 g/mol |
IUPAC-Name |
methyl 3-(bromomethyl)-4-cyano-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H7BrF3NO2/c1-18-10(17)7-3-2-6(5-16)8(4-12)9(7)11(13,14)15/h2-3H,4H2,1H3 |
InChI-Schlüssel |
QRROFPQLSDJPLF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=C(C=C1)C#N)CBr)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-[1-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propan-2-yl]carbamate](/img/structure/B15356909.png)
![2,4-Dichloro-6-[(3-fluorophenyl)methyl]pyrimidine](/img/structure/B15356913.png)

![4-[(4-Chloro-1,3,5-triazin-2-yl)amino]benzonitrile](/img/structure/B15356919.png)
![tert-butyl N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-ethylcarbamate](/img/structure/B15356922.png)



![tert-butyl N-[[3-chloro-5-[3-chloro-2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridin-2-yl]methyl]carbamate](/img/structure/B15356952.png)



